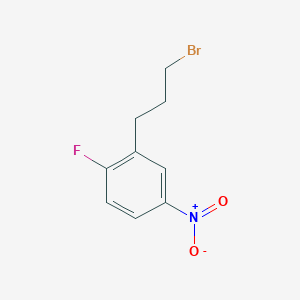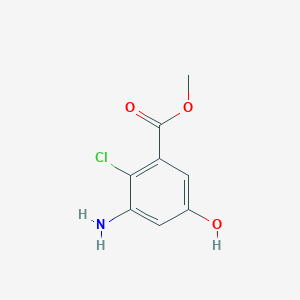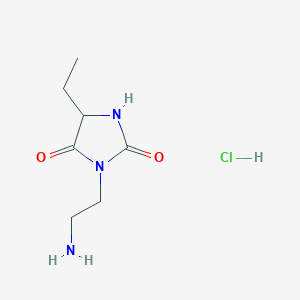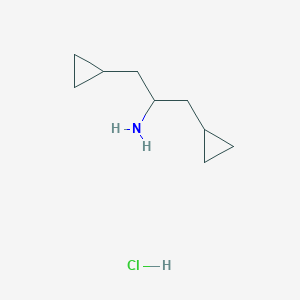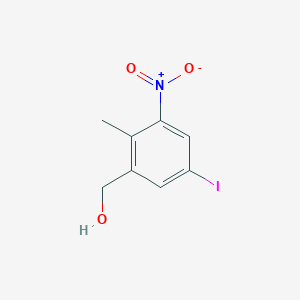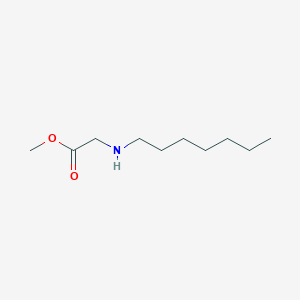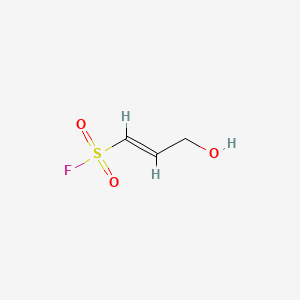
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S It is characterized by the presence of a sulfonyl fluoride group attached to a hydroxypropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a facile one-pot synthesis can be employed, where sulfonates or sulfonic acids are transformed into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of phase transfer catalysts and fluorinating agents to facilitate the conversion of sulfonates or sulfonic acids to the desired sulfonyl fluoride compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The double bond in the hydroxypropene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as electrophiles like halogens. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate ester derivatives, while addition reactions can result in the formation of various adducts.
Scientific Research Applications
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride has several scientific research applications, including:
Chemical Biology: The compound is used in the study of protein interactions and enzyme inhibition due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: It is explored as a potential building block for the development of covalent inhibitors targeting various diseases.
Material Science: The unique reactivity of the sulfonyl fluoride group makes it useful in the synthesis of functional materials and polymers.
Environmental Chemistry: The compound is investigated for its potential use in environmental monitoring and remediation due to its reactivity with pollutants.
Mechanism of Action
The mechanism of action of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent linkages with amino acid residues in proteins. This reactivity is exploited in the design of covalent inhibitors and probes for studying biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride include:
Aryl Sulfonyl Fluorides: These compounds also contain the sulfonyl fluoride group and are used in similar applications, such as covalent inhibition and material synthesis.
Aliphatic Sulfonyl Fluorides: These compounds differ in the structure of the hydrocarbon chain but share similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxypropene moiety with a sulfonyl fluoride group. This structural feature imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C3H5FO3S |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H5FO3S/c4-8(6,7)3-1-2-5/h1,3,5H,2H2/b3-1+ |
InChI Key |
FUXLXYNVBHHXDL-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/S(=O)(=O)F)O |
Canonical SMILES |
C(C=CS(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


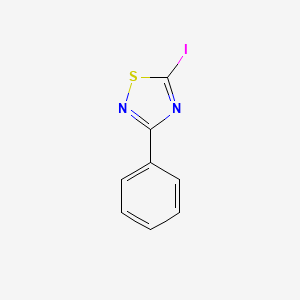
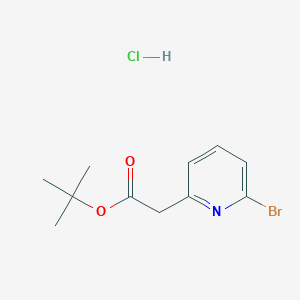
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
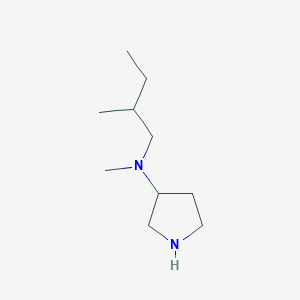
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

